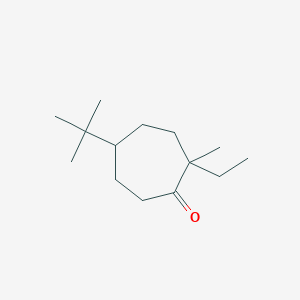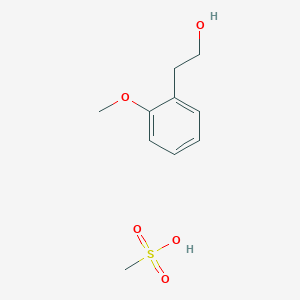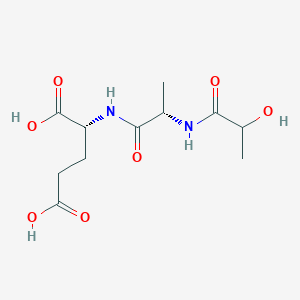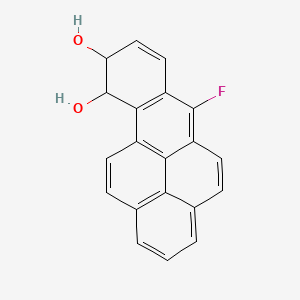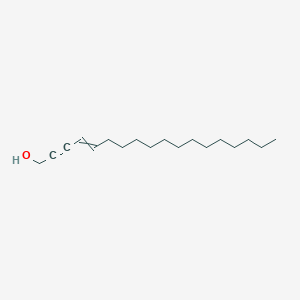![molecular formula C18H25NO5 B14420353 But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate CAS No. 84972-18-9](/img/structure/B14420353.png)
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate is an organic compound with a complex structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves multiple steps. One common method includes the reaction of but-2-yn-1-ol with 3,4-diethoxy-5-(ethoxymethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification .
Análisis De Reacciones Químicas
Types of Reactions
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
But-3-yn-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a carbamate.
3-Iodo-2-propynyl butylcarbamate: Contains an iodine atom and is used as a preservative.
Uniqueness
Its combination of an alkyne group with a carbamate moiety makes it versatile for various chemical transformations and applications .
Propiedades
Número CAS |
84972-18-9 |
|---|---|
Fórmula molecular |
C18H25NO5 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
but-2-ynyl N-[3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C18H25NO5/c1-5-9-10-24-18(20)19-15-11-14(13-21-6-2)17(23-8-4)16(12-15)22-7-3/h11-12H,6-8,10,13H2,1-4H3,(H,19,20) |
Clave InChI |
JQTLECWGKRNNDL-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
